molecular formula C17H27N3O2 B5416164 N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B5416164
M. Wt: 305.4 g/mol
InChI Key: JFHDXJGIWICTSZ-KGLIPLIRSA-N
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Description

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound featuring a cyclohexylamino group, a cyclobutyl ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the cyclohexylamino group, and the construction of the oxazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylamino and cyclobutyl derivatives, as well as oxazole-containing compounds. Examples include:

  • Cyclohexylamine
  • Cyclobutylamine
  • Oxazole derivatives

Uniqueness

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-3-15-18-11(2)16(22-15)17(21)20-14-10-9-13(14)19-12-7-5-4-6-8-12/h12-14,19H,3-10H2,1-2H3,(H,20,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHDXJGIWICTSZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)NC2CCC2NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(O1)C(=O)N[C@H]2CC[C@H]2NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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